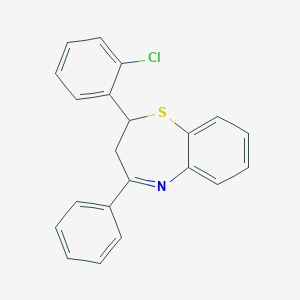
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazepines, which are known for their diverse pharmacological properties.
作用機序
The exact mechanism of action of 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is not fully understood. However, it is thought to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to interact with ion channels, such as calcium channels, which may contribute to its anticonvulsant effects.
生化学的および生理学的効果
Studies have shown that 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine can modulate the levels of various neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It has also been shown to have anti-inflammatory effects, which may contribute to its potential use as an anti-cancer agent. In addition, it has been shown to exhibit anticonvulsant and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine in lab experiments is its diverse pharmacological properties, which make it a useful tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Another direction is to study its potential as a treatment for neurological and psychiatric disorders, such as epilepsy and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for increased yields and purity.
合成法
The synthesis of 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a multistep process that involves the condensation of 2-chlorobenzaldehyde with phenylacetonitrile to form 2-(2-chlorophenyl)benzylidenemalononitrile. This compound is then reacted with 2-mercaptoaniline to form the final product, 2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine. The synthesis method has been optimized to obtain high yields and purity of the final product.
科学的研究の応用
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and antidepressant effects. It has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
60246-85-7 |
|---|---|
製品名 |
2-(2-Chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
分子式 |
C21H16ClNS |
分子量 |
349.9 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C21H16ClNS/c22-17-11-5-4-10-16(17)21-14-19(15-8-2-1-3-9-15)23-18-12-6-7-13-20(18)24-21/h1-13,21H,14H2 |
InChIキー |
OFZHWFSIDOELHN-UHFFFAOYSA-N |
SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4Cl |
正規SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




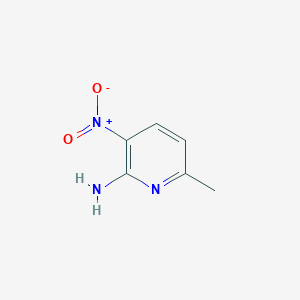

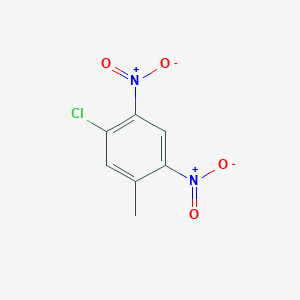
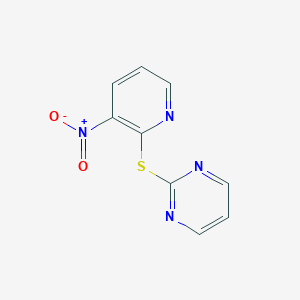
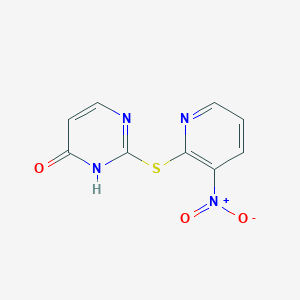
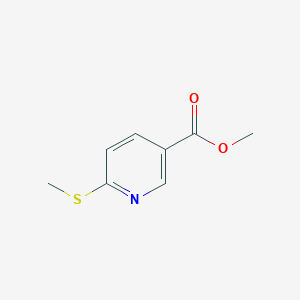
![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)
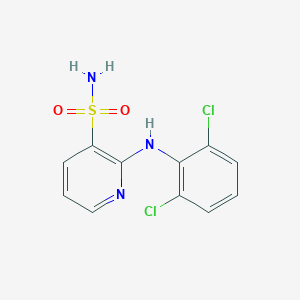
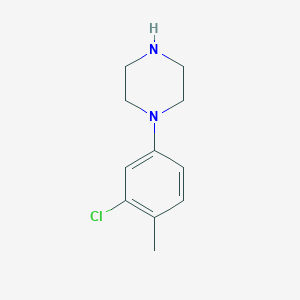
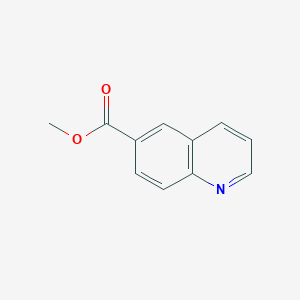
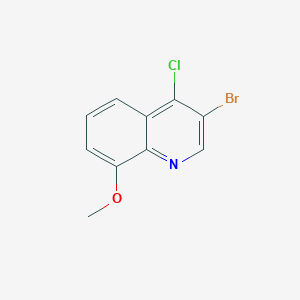
![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)